[4-(3-Phenylpropyl)piperazin-1-yl](quinolin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Phenylpropyl)piperazin-1-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylpropyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine ring, followed by the introduction of the phenylpropyl group through nucleophilic substitution reactions. The quinoline moiety is then attached via a condensation reaction, often using a suitable catalyst to facilitate the process. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenylpropyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific type of reaction, with parameters like temperature, solvent, and catalyst being crucial for optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-Phenylpropyl)piperazin-1-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structure suggests it could interact with proteins and enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, 4-(3-Phenylpropyl)piperazin-1-ylmethanone is investigated for its potential therapeutic effects. Its ability to interact with biological targets may lead to the development of new treatments for diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties can enhance the performance of industrial products and processes.
Mechanism of Action
The mechanism of action of 4-(3-Phenylpropyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved in these interactions include signal transduction and metabolic pathways, which are crucial for the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine and quinoline derivatives, such as:
- 4-(2-Phenylethyl)piperazin-1-ylmethanone
- 4-(4-Phenylbutyl)piperazin-1-ylmethanone
- 4-(3-Phenylpropyl)piperazin-1-ylmethanone
Uniqueness
What sets 4-(3-Phenylpropyl)piperazin-1-ylmethanone apart is its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
918480-54-3 |
---|---|
Molecular Formula |
C23H25N3O |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
[4-(3-phenylpropyl)piperazin-1-yl]-quinolin-2-ylmethanone |
InChI |
InChI=1S/C23H25N3O/c27-23(22-13-12-20-10-4-5-11-21(20)24-22)26-17-15-25(16-18-26)14-6-9-19-7-2-1-3-8-19/h1-5,7-8,10-13H,6,9,14-18H2 |
InChI Key |
HHXIFECSXZSJKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.